molecular formula C7H11NO3 B8549370 4-Cyano-3-hydroxy-4-methylpentanoic acid

4-Cyano-3-hydroxy-4-methylpentanoic acid

Cat. No.: B8549370
M. Wt: 157.17 g/mol
InChI Key: OVJOEASUMUOPSJ-UHFFFAOYSA-N
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Description

4-Cyano-3-hydroxy-4-methylpentanoic acid is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

4-cyano-3-hydroxy-4-methylpentanoic acid

InChI

InChI=1S/C7H11NO3/c1-7(2,4-8)5(9)3-6(10)11/h5,9H,3H2,1-2H3,(H,10,11)

InChI Key

OVJOEASUMUOPSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C(CC(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the reaction mixture obtained by the method of Example 2 were added 10% aqueous sodium hydroxide solution (113.8 g) and methanol (20 mL), and the mixture was stirred overnight at room temperature. The disappearance of tert-butyl 4-cyano-3-hydroxy-4-methylpentanoate was confirmed by GC. Toluene (50 mL) was added, and the mixture was stirred and then partitioned to remove the toluene layer. 20% Aqueous hydrochloric acid solution (67.5 g) was added to the aqueous layer to adjust its pH to an acidic one (ca. 1-2), and the mixture was extracted twice with a mixed solution (150 mL) of ethyl acetate-n-butanol (1:1). The layer of the mixed solution was concentrated under reduced pressure to give 4-cyano-3-hydroxy-4-methylpentanoic acid (18.75 g) as an oil. The yield was 84% relative to tert-butyl 4-cyano-3-hydroxy-4-methylpentanoate, but crystallization did not occur.
Quantity
113.8 g
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reactant
Reaction Step One
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20 mL
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reactant
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0 (± 1) mol
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

To the reaction mixture obtained in Example 2 were added 10% aqueous sodium hydroxide solution (113.8 g) and methanol (20 mL), and the mixture was stirred at room temperature overnight. The disappearance of tert-butyl 4-cyano-3-hydroxy-4-methylpentanoate was confirmed by gas chromatography (GC). Toluene (50 mL) was added and the mixture was stirred and then partitioned to remove the toluene layer. 20% Aqueous hydrochloric acid solution (67.5 g) was added to the aqueous layer to adjust its pH to an acidic one (ca. pH 1-2) and the mixture was extracted twice with ethyl acetate (150 mL). The ethyl acetate layer was concentrated under reduced pressure to give 4-cyano-3-hydroxy-4-methylpentanoic acid (19.9 g) as an oil. When left standing, this oil crystallized. The yield was 89% relative to tert-butyl 4-cyano-3-hydroxy-4-methylpentanoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
113.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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